molecular formula C18H15N3O3S2 B11030468 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone CAS No. 307343-87-9

1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone

Cat. No.: B11030468
CAS No.: 307343-87-9
M. Wt: 385.5 g/mol
InChI Key: DBKTVTICEVIVAO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone (CAS: 307343-87-9) is a heterocyclic compound featuring a triazolobenzothiazole core linked to a 3,4-dimethoxyphenyl group via a sulfanyl-ethanone bridge. Its molecular formula is C₁₈H₁₅N₃O₃S₂, with a molar mass of 397.46 g/mol .

The 3,4-dimethoxyphenyl moiety likely enhances solubility and modulates electronic properties, while the triazolobenzothiazole core contributes to planar rigidity, a feature associated with intercalation into biological targets . Commercial availability (e.g., AK Scientific) suggests its utility as a building block in medicinal chemistry .

Properties

CAS No.

307343-87-9

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C18H15N3O3S2/c1-23-14-8-7-11(9-15(14)24-2)13(22)10-25-17-19-20-18-21(17)12-5-3-4-6-16(12)26-18/h3-9H,10H2,1-2H3

InChI Key

DBKTVTICEVIVAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone typically involves multi-step reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors, optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological activities that have been the subject of various studies:

Antibacterial Activity

Research indicates that compounds containing benzothiazole and triazole moieties often display significant antibacterial properties. For instance, derivatives of benzothiazine have been synthesized to target bacterial peptide deformylase, showing promising antibacterial activity against Staphylococcus aureus . The presence of the triazole ring in the compound enhances its interaction with biological targets, potentially leading to effective antibacterial agents.

Anticancer Potential

Compounds similar to 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone have been investigated for their anticancer properties. The benzothiazole scaffold is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells . The structural features of this compound may contribute to its efficacy in cancer therapy.

Case Studies

Several studies have documented the biological activities of compounds related to 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone:

Study on Antibacterial Activity

A recent study synthesized a series of benzothiazine derivatives and evaluated their antibacterial efficacy against various strains. The most active compounds demonstrated IC50 values in the low micromolar range against S. aureus, indicating strong potential for development as new antibacterial agents .

Anticancer Research

In another investigation focusing on anticancer properties, derivatives with similar scaffolds were tested against human cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Core Heterocycle

  • In contrast, analogs like triazolothiadiazoles or thiadiazines feature sulfur- and nitrogen-rich cores with distinct ring sizes (5- vs. 6-membered), altering planarity and electronic profiles. For example, triazolothiadiazines exhibit reduced planarity (dihedral angle: 74.34° between core and aryl groups) compared to fully planar triazolobenzothiazoles .

Substituent Effects

  • Similarly, methylenedioxy groups in and benzodioxin in serve similar roles.
  • Halogenated Substituents : The 3-chloro-4-fluorophenyl group in introduces electronegativity, favoring hydrophobic interactions in biological targets.

Pharmacological Implications

  • Antimicrobial Activity : Triazolothiadiazoles with aryl/alkyl substituents (e.g., ) show broad-spectrum antimicrobial action, attributed to thiadiazole’s ability to disrupt microbial enzymes.
  • Antioxidant Potential: Triazolothiadiazines with methylenedioxy groups exhibit radical-scavenging activity, likely due to electron-rich aromatic systems.
  • Anti-inflammatory Effects : Ibuprofen-inspired triazolothiadiazoles highlight the role of bulky substituents in cyclooxygenase inhibition.

The target compound’s dimethoxyphenyl group may position it for CNS-related applications, as methoxy-substituted aromatics are common in neuroactive drugs.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound features a complex structure that includes a dimethoxyphenyl group and a benzothiazole moiety linked through a triazole ring. This structural diversity contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance:

  • A study on similar triazole derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The benzothiazole derivatives have also shown antifungal activity against Candida albicans .
Compound Activity Target Organism
Triazole DerivativeAntibacterialStaphylococcus aureus
Benzothiazole DerivativeAntifungalCandida albicans

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Specific derivatives have shown IC50 values indicating significant cytotoxicity against these cell lines, suggesting their potential as chemotherapeutic agents.
Compound Cell Line IC50 (µM)
Compound AMCF-715.2
Compound BBel-740212.5

Anti-inflammatory Activity

The anti-inflammatory effects of triazole and benzothiazole derivatives are noteworthy:

  • In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • These findings indicate their potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Case Study on Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cells. The study found that modifications in the substituents significantly influenced the anticancer activity.
  • Case Study on Antimicrobial Screening : A comparative study assessed various benzothiazole derivatives against standard antibiotics. The results indicated enhanced antimicrobial potency in certain derivatives when combined with triazole rings.

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